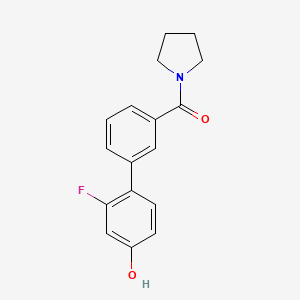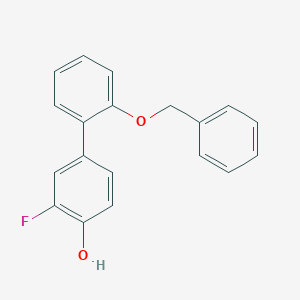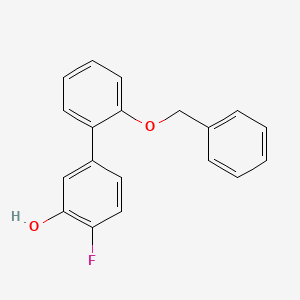
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% (5-DMF-2FP) is a widely used compound in scientific research. It is an organofluorine compound that is used as a reagent in organic synthesis. 5-DMF-2FP is commonly used as a catalyst in various reactions and is used as an intermediate in the synthesis of various compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. 5-DMF-2FP has been extensively studied and many of its properties have been determined. In
作用機序
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is known that the compound acts as a catalyst in various reactions. It is believed that the fluorine atom in the compound acts as a nucleophile, allowing it to react with other molecules. This allows the compound to be used as a catalyst in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% are not fully understood. However, it is known that the compound does not have any significant toxic effects on humans. In addition, it has been found to be non-irritating to the skin and eyes. Furthermore, it has been found to be non-mutagenic and non-carcinogenic.
実験室実験の利点と制限
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is its low toxicity. This makes it a safe reagent to use in laboratory experiments. In addition, it is relatively inexpensive and readily available. Furthermore, the compound is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in laboratory experiments. One of the main limitations is that the compound is not very soluble in water, which can limit its use in aqueous solutions. In addition, the compound is not very reactive, which can limit its use in certain reactions.
将来の方向性
The future directions of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% research include further investigation into its biochemical and physiological effects, as well as its potential use in the synthesis of new compounds. In addition, further research into the mechanism of action of the compound could lead to the development of new catalysts and reagents. Additionally, further research into the use of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in the synthesis of polymers could lead to the development of new materials with improved properties. Finally, further research into the safety and toxicity of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% could lead to its use in the production of new pharmaceuticals and agrochemicals.
合成法
The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is a multistep process. The first step involves the reaction of 2-fluoroaniline with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction produces the intermediate, 5-(2-N,N-dimethylsulfamoylphenyl)-2-fluorophenol, which is then reacted with an acid such as hydrochloric acid to yield 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%. The reaction is typically carried out at room temperature and is relatively straightforward.
科学的研究の応用
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is widely used as a reagent in organic synthesis. It is used as a catalyst in various reactions and is used as an intermediate in the synthesis of various compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has also been used in the synthesis of organofluorine compounds and as a reagent in the preparation of various polymers.
特性
IUPAC Name |
2-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-6-4-3-5-11(14)10-7-8-12(15)13(17)9-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHWSBIIALODRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














